Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate
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Overview
Description
Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate is a chemical compound with a unique structure that includes both ester and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate typically involves the reaction of ethyl acetoacetate with dichlorophosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an enolate ion from ethyl acetoacetate, which then reacts with dichlorophosphane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate involves its reactivity with various nucleophiles and electrophiles. The phosphanyl group can act as a leaving group in substitution reactions, while the ester group can participate in hydrolysis and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate.
Dichlorophosphane: Another precursor used in the synthesis.
Phosphonic acid derivatives: Compounds with similar reactivity and applications.
Uniqueness
Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
61211-63-0 |
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Molecular Formula |
C6H9Cl2O3P |
Molecular Weight |
231.01 g/mol |
IUPAC Name |
ethyl 3-dichlorophosphanyloxybut-2-enoate |
InChI |
InChI=1S/C6H9Cl2O3P/c1-3-10-6(9)4-5(2)11-12(7)8/h4H,3H2,1-2H3 |
InChI Key |
AGQUEKRWDXWPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)OP(Cl)Cl |
Origin of Product |
United States |
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